molecular formula C25H22ClN5OS B11670318 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

Cat. No.: B11670318
M. Wt: 476.0 g/mol
InChI Key: HFOZWIJSRUEXAY-JVWAILMASA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and an ethylphenyl group

Preparation Methods

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide involves multiple steps. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the reaction of the triazole derivative with an ethylphenylmethylidene acetohydrazide under specific conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and the chlorophenyl group play crucial roles in its binding to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide include:

  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
  • 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

These compounds share similar structural features but differ in the substituents attached to the triazole ring.

Properties

Molecular Formula

C25H22ClN5OS

Molecular Weight

476.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5OS/c1-2-18-8-10-19(11-9-18)16-27-28-23(32)17-33-25-30-29-24(20-6-4-3-5-7-20)31(25)22-14-12-21(26)13-15-22/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+

InChI Key

HFOZWIJSRUEXAY-JVWAILMASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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